Monoperoxyphthalic Acid Magnesium Salt
CAS No.: 109536-69-8
Cat. No.: VC20758347
Molecular Formula: C8H4MgO5
Molecular Weight: 204.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109536-69-8 |
---|---|
Molecular Formula | C8H4MgO5 |
Molecular Weight | 204.42 g/mol |
IUPAC Name | magnesium;2-oxidooxycarbonylbenzoate |
Standard InChI | InChI=1S/C8H6O5.Mg/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h1-4,12H,(H,9,10);/q;+2/p-2 |
Standard InChI Key | USSBDBZGEDUBHE-UHFFFAOYSA-L |
SMILES | C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].[Mg+2] |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].[Mg+2] |
Introduction
Chemical Identification and Properties
Monoperoxyphthalic Acid Magnesium Salt exists primarily as a hexahydrate in commercial forms, with distinct chemical identifiers and physical characteristics that determine its usefulness in various applications. The compound represents an important class of stable, magnesium-based peroxyacid that combines the oxidizing capabilities of peroxides with improved handling properties.
Chemical Identifiers
Monoperoxyphthalic Acid Magnesium Salt hexahydrate is identified through several standardized chemical registration systems. The primary identifiers include multiple CAS numbers, reflecting the compound's various forms and historical registration entries. The complete chemical identification profile is presented in Table 1.
Table 1: Chemical Identifiers of Monoperoxyphthalic Acid Magnesium Salt
Parameter | Value |
---|---|
CAS Numbers | 84665-66-7, 131391-55-4 (hexahydrate forms) |
Molecular Formula | C16H11MgO11- (salt), C16H22MgO16 (hexahydrate) |
Molecular Weight | 403.56 (salt), 494.69 (hexahydrate) |
Common Synonyms | Magnesium monoperoxyphthalate, Magnesium bis(monoperoxyphthalate) hexahydrate, MMPP hexahydrate, Monoperoxyphthalic acid magnesium salt hexahydrate |
MDL Number | MFCD00149614 |
InChI | InChI=1S/2C8H6O5.Mg.6H2O/c29-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h21-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2 |
SMILES | c1ccc(c(c1)C(=O)OO)C(=O)O[Mg]OC(=O)c2ccccc2C(=O)OO.O.O.O.O.O.O |
The compound features a complex molecular structure with two monoperoxyphthalate units coordinated to a central magnesium atom, and six water molecules in its hexahydrate form .
Physical and Chemical Properties
The physical state and properties of Monoperoxyphthalic Acid Magnesium Salt hexahydrate significantly influence its applications and handling requirements. These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties
Property | Description |
---|---|
Physical State | White to off-white solid |
Melting Point | 93°C (decomposes) |
Solubility | Soluble in water and low molecular weight alcohols (methanol); very low solubility in non-polar organic solvents like dichloromethane |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 2 |
Stability | Stable at room temperature when properly stored |
pH in Solution | Mildly acidic |
Unlike many other peroxyacids, Monoperoxyphthalic Acid Magnesium Salt exhibits excellent water solubility, making it particularly useful for aqueous-based oxidation reactions and antimicrobial applications . Its limited solubility in non-polar solvents has somewhat restricted its use compared to more widely employed oxidants like meta-chloroperoxybenzoic acid (mCPBA) .
Preparation Methods
The synthesis of Monoperoxyphthalic Acid Magnesium Salt involves relatively straightforward chemical processes using readily available starting materials. The preparation method influences the purity, stability, and performance characteristics of the final product.
Laboratory and Industrial Synthesis
The standard preparation method for Monoperoxyphthalic Acid Magnesium Salt involves the reaction of phthalic anhydride with magnesium oxide in aqueous hydrogen peroxide. This process yields the hexahydrate form of the compound, which is the most common commercial variant .
The general reaction pathway can be summarized as:
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Phthalic anhydride is added to an aqueous solution containing hydrogen peroxide
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Magnesium oxide is incorporated into the reaction mixture
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The resulting Monoperoxyphthalic Acid Magnesium Salt hexahydrate is isolated and purified
This synthetic approach provides several advantages, including relatively mild reaction conditions, good yields, and a stable product that can be easily handled and stored . The related free acid form (monoperoxyphthalic acid) can be prepared by adding phthalic anhydride to aqueous hydrogen peroxide in the presence of sodium hydroxide or sodium carbonate .
Applications in Organic Synthesis
Monoperoxyphthalic Acid Magnesium Salt has emerged as a valuable reagent in various organic transformations, offering advantages in terms of selectivity, mild reaction conditions, and ease of handling compared to other oxidizing agents.
Oxidation Reactions
The compound serves as a versatile oxidant capable of transforming multiple functional groups under controlled conditions. Its water solubility enables reactions in homogeneous aqueous or alcohol solutions, as well as in two-phase systems using phase-transfer catalysis (PTC) with chloroform-water mixtures .
Key oxidation capabilities include:
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Baeyer-Villiger oxidation: Conversion of ketones to esters
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Prilezhaev reaction: Epoxidation of alkenes
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Oxidation of sulfides to sulfoxides and sulfones
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Oxidation of amines to amine oxides
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Oxidative cleavage of hydrazones
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Trans-diaxial hydroxylation under bismuth(III) triflate catalysis
Applications in Steroid Chemistry
Monoperoxyphthalic Acid Magnesium Salt has demonstrated particular utility in steroid chemistry, where selective oxidation is often challenging due to the complex structures involved. Specific applications include:
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Highly efficient epoxidation of unsaturated steroids
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Synthesis of ring-B oxygenated steroids as potential anticancer agents
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Selective oxidative transformations that may be difficult with other reagents
The compound's selectivity and mild reaction conditions make it especially valuable for working with sensitive steroid substrates where preservation of stereochemistry and prevention of side reactions are critical concerns.
Advantages in Synthesis
Compared to alternative oxidizing agents, Monoperoxyphthalic Acid Magnesium Salt offers several practical advantages:
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Water solubility allows for environmentally friendly reaction conditions
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Stable solid form simplifies handling and storage
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Compatible with a wide range of functional groups
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Can be used in conjunction with various catalysts
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Effective in both homogeneous and heterogeneous reaction systems
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Considered a safer, greener oxidizing reagent alternative to more hazardous options
These characteristics have led to its adoption as a preferred oxidant in certain synthetic applications, particularly where water compatibility is desired or required.
Antimicrobial Properties and Applications
Beyond its applications in organic synthesis, Monoperoxyphthalic Acid Magnesium Salt exhibits significant antimicrobial activity that has been leveraged in disinfection and sterilization contexts.
Spectrum of Antimicrobial Activity
Extensive research has documented the compound's effectiveness against a broad range of microorganisms. A 2% (w/w) solution of Monoperoxyphthalic Acid Magnesium Salt demonstrates impressive antimicrobial properties, as summarized in Table 3.
Table 3: Antimicrobial Efficacy of Monoperoxyphthalic Acid Magnesium Salt
Microorganism Type | Activity Level | Conditions |
---|---|---|
Yeasts | Rapid killing | 2% solution at 22°C |
Vegetative bacteria | Rapid killing | 2% solution at 22°C |
Bacterial endospores | Slow inactivation | 2% solution at 22°C |
Bacterial endospores | Enhanced inactivation | With temperature increase or combination with propan-2-ol |
The compound maintains its biocidal activity under challenging conditions, including the presence of organic contamination or hard water, which enhances its practical utility in real-world applications .
Factors Affecting Antimicrobial Performance
Several factors influence the antimicrobial efficacy of Monoperoxyphthalic Acid Magnesium Salt:
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Concentration: Higher concentrations generally provide faster kill rates
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pH: Activity is greater under mildly acidic conditions
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Temperature: Moderate increases in temperature significantly enhance sporicidal action
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Synergists: Combination with propan-2-ol greatly improves sporicidal efficacy
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Exposure time: Longer contact times increase effectiveness against resistant microorganisms
These variables can be manipulated to optimize disinfection protocols for specific applications and target organisms.
Practical Applications
The antimicrobial properties of Monoperoxyphthalic Acid Magnesium Salt have led to its adoption in several practical applications:
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Disinfection of hard surfaces in healthcare settings (hospitals)
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Sanitization in food processing industries
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Disinfection in institutional settings
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Potential use as a liquid chemical sterilant (especially when combined with propan-2-ol)
Its effectiveness against a wide spectrum of microorganisms, including difficult-to-kill bacterial spores, makes it particularly valuable in applications requiring high-level disinfection or sterilization.
Parameter | Classification/Information |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Hazard Codes | O (Oxidizing), Xi (Irritant) |
Risk Statements | 8-36/37/38 |
Safety Statements | 26 |
WGK Germany | 2-3 (water hazard class) |
These classifications highlight the potential for skin and eye irritation, as well as respiratory irritation, necessitating appropriate personal protective equipment and handling procedures .
Manufacturer | Product Description | Packaging | Price (USD) |
---|---|---|---|
Sigma-Aldrich | Magnesium monoperoxyphthalate hexahydrate technical, ~80% (RT) | 50g | $72.20 |
Sigma-Aldrich | Magnesium monoperoxyphthalate hexahydrate technical, ~80% (RT) | 250g | $106.20 |
Sigma-Aldrich | Magnesium monoperoxyphthalate hexahydrate technical, ~80% (RT) | 1kg | $563.00 |
TRC | Magnesium Monoperoxyphthalic Acid Hexahydrate | 1000g | $1,120.00 |
The pricing structure reflects the specialized nature of the compound, with significant economies of scale evident in larger packaging options . Technical grade material (~80% purity) is most commonly available, though higher purity grades may be obtained for specialized applications at premium prices.
Supply Chain and Distribution
Monoperoxyphthalic Acid Magnesium Salt is distributed globally through established chemical supply networks. Major suppliers include Sigma-Aldrich (now part of Merck), TRC (Toronto Research Chemicals), and various specialty chemical distributors. The compound is subject to standard hazardous materials shipping regulations due to its oxidizing properties .
Current Research and Future Perspectives
Research into the applications and properties of Monoperoxyphthalic Acid Magnesium Salt continues to evolve, with several promising directions emerging in recent literature.
Emerging Applications
Recent studies have expanded the potential applications of Monoperoxyphthalic Acid Magnesium Salt in several areas:
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Selective oxidation of glycosyl sulfides to sulfoxides using microwave irradiation
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Development of milder, more selective oxidation protocols for sensitive substrates
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Investigation of catalytic systems that enhance reactivity and selectivity
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Exploration of green chemistry applications leveraging its water solubility
These developments suggest continuing relevance for this oxidizing agent in contemporary organic synthesis and applied chemistry.
Sustainable Chemistry Considerations
The water solubility and relative stability of Monoperoxyphthalic Acid Magnesium Salt position it favorably within the growing emphasis on green and sustainable chemistry. Compared to chlorinated or petroleum-derived oxidants, it offers potential environmental advantages while maintaining synthetic utility .
Research into optimized formulations, recycling methods, and reduced-waste synthetic applications represents a promising direction for future development of this compound's applications.
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